Ivacaftor Carboxylic Acid O-Glucuronide

Description

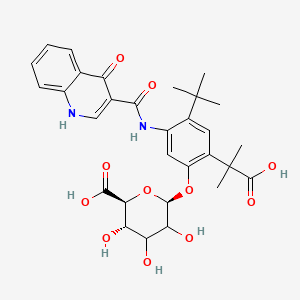

Structure

2D Structure

Properties

Molecular Formula |

C30H34N2O11 |

|---|---|

Molecular Weight |

598.6 g/mol |

IUPAC Name |

(2S,3S,6S)-6-[4-tert-butyl-2-(2-carboxypropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N2O11/c1-29(2,3)15-10-16(30(4,5)28(40)41)19(42-27-23(36)21(34)22(35)24(43-27)26(38)39)11-18(15)32-25(37)14-12-31-17-9-7-6-8-13(17)20(14)33/h6-12,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)(H,40,41)/t21?,22-,23?,24-,27+/m0/s1 |

InChI Key |

LVTBJZLLTWQAPD-QWCOUCEUSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O[C@H]4C(C([C@@H]([C@H](O4)C(=O)O)O)O)O)C(C)(C)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(C)(C)C(=O)O |

Origin of Product |

United States |

Biochemical Formation and Metabolic Pathways of Ivacaftor Carboxylic Acid O Glucuronide

Precursor Identification: Ivacaftor (B1684365) Carboxylic Acid (M6)

The immediate precursor to Ivacaftor Carboxylic Acid O-Glucuronide is the metabolite known as Ivacaftor Carboxylic Acid, or M6.

Formation of Ivacaftor Carboxylic Acid from Ivacaftor

Ivacaftor undergoes metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. nih.gov Specifically, enzymes CYP3A4 and CYP3A5 are responsible for its conversion into two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6). nih.govclinpgx.org The M6 metabolite, chemically identified as 2-[5-tert-butyl-2-hydroxy-4-(4-oxo-1,4-dihydroquinoline-3-amido)phenyl]-2-methylpropanoic acid, is considered pharmacologically inactive, possessing less than one-fiftieth of the activity of the parent compound, Ivacaftor. nih.govdrugbank.com

Glucuronidation Pathway: O-Glucuronidation

The conversion of Ivacaftor Carboxylic Acid to its O-glucuronide derivative occurs via the glucuronidation pathway, a crucial phase II metabolic reaction. studysmarter.co.uktaylorandfrancis.com

Definition and Mechanism of O-Glucuronidation

Glucuronidation is a biochemical process that conjugates a glucuronic acid molecule to a substrate. studysmarter.co.ukwikipedia.org This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). studysmarter.co.uknih.gov The primary function of this conjugation is to increase the water solubility and molecular weight of xenobiotics and endogenous compounds, thereby facilitating their excretion from the body through urine or bile. wikipedia.orgxcode.life The process transforms lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) forms. studysmarter.co.uknih.gov The mechanism involves the transfer of the glucuronic acid moiety from an activated coenzyme donor to a functional group on the substrate, such as a hydroxyl or carboxylic acid group. wikipedia.orgnih.gov

Enzymology of this compound Formation

The formation of the O-glucuronide conjugate of Ivacaftor Carboxylic Acid is catalyzed by specific isoforms of the UDP-glucuronosyltransferase (UGT) enzyme family.

General UGT Isoform Involvement in Carboxylic Acid Glucuronidation

Glucuronide conjugation is a significant metabolic pathway for compounds containing a carboxylic acid group. nih.gov Several human UGT isoforms have been identified as catalysts for the formation of these acyl-glucuronides. nih.gov The primary isoforms involved in the glucuronidation of carboxylic acids are UGT2B7, UGT1A3, and UGT1A9. nih.gov Kinetic studies have demonstrated that UGT2B7 often shows a much higher efficiency for this type of conjugation compared to other isoforms, suggesting it is a major enzyme in the glucuronidation of carboxylic acid compounds in humans. nih.gov Other isoforms, such as UGT1A7 and UGT1A10, have also been shown to react with some carboxylic acid substrates. nih.gov

Compound Reference Table

| Compound Name | Role in the Pathway |

| Ivacaftor | Parent drug and initial substrate for metabolism. |

| Ivacaftor Carboxylic Acid (M6) | An inactive metabolite of Ivacaftor and the direct precursor for glucuronidation. nih.gov |

| Uridine (B1682114) Diphospho-Glucuronic Acid (UDPGA) | The essential cofactor that donates the glucuronic acid moiety. nih.govwikipedia.org |

| This compound | The final, water-soluble conjugate formed through the O-glucuronidation of M6. |

UGT Isoforms in Carboxylic Acid Glucuronidation

| UGT Isoform | General Role in Carboxylic Acid Glucuronidation |

| UGT2B7 | Considered a major isoform with high efficiency for many carboxylic acid substrates. nih.gov |

| UGT1A3 | Involved in the glucuronidation of carboxylic acids. nih.gov |

| UGT1A9 | Involved in the glucuronidation of carboxylic acids. nih.gov |

| UGT1A7 | Shows reactivity with several carboxylic acid aglycones. nih.gov |

| UGT1A10 | Shows reactivity with several carboxylic acid aglycones. nih.gov |

Identification and Characterization of Specific UGT Isoforms Responsible for Ivacaftor Carboxylic Acid Glucuronidation

While it is established that the glucuronidation of ivacaftor's carboxylic acid metabolite is a key step in its metabolic pathway, specific research identifying the precise UDP-glucuronosyltransferase (UGT) isoforms responsible for this conjugation is not extensively detailed in the current scientific literature. However, based on the substrate specificity of various UGT isoforms, some logical inferences can be drawn.

The glucuronidation of compounds containing a carboxylic acid moiety is a well-recognized metabolic pathway. nih.gov Research into the substrate specificities of different UGT enzymes has shown that several isoforms are capable of catalyzing the formation of such acyl-glucuronides. Notably, UGT1A3, UGT1A9, and UGT2B7 are known to be significantly involved in the glucuronidation of various carboxylic acid-containing drugs. nih.gov Therefore, it is plausible that one or more of these isoforms are involved in the formation of this compound. Further in vitro studies utilizing recombinant human UGT isoforms would be necessary to definitively identify and characterize the specific enzymes responsible for this metabolic step.

Table 1: Major Metabolites of Ivacaftor

| Metabolite | Precursor | Metabolic Pathway | Activity |

| Hydroxymethyl-ivacaftor (M1) | Ivacaftor | Oxidation (CYP3A4/5) | Active |

| Ivacaftor-carboxylate (M6) | Ivacaftor | Oxidation (CYP3A4/5) | Inactive |

| This compound | Ivacaftor-carboxylate (M6) | Glucuronidation (UGT enzymes) | Inactive |

Metabolic Fate and Elimination Pathways of this compound

The metabolic fate of this compound is intrinsically linked to its enhanced water solubility, which dictates its route of elimination from the body. Following its formation in the liver, this glucuronidated metabolite is primed for excretion.

The primary route of elimination for ivacaftor and its metabolites is through the bile. nih.govclinpgx.org It has been reported that approximately 87% of the administered ivacaftor dose is eliminated via this pathway, with a significant portion being the M1 and M6 metabolites. nih.govclinpgx.org Given its high polarity and molecular weight, this compound is expected to be actively transported into the bile by efflux transporters located on the canalicular membrane of hepatocytes. From the bile, it is then transported to the small intestine and ultimately eliminated from the body in the feces.

Role in Enhanced Elimination

The process of glucuronidation plays a critical role in enhancing the elimination of xenobiotics, including drug metabolites like Ivacaftor Carboxylic Acid. ijpcbs.com The conjugation of glucuronic acid to the M6 metabolite has several key consequences that facilitate its removal from the body:

Increased Hydrophilicity: The addition of the glucuronic acid moiety dramatically increases the water solubility of the molecule. ijpcbs.com This increased polarity prevents the metabolite from readily diffusing back across lipid cell membranes and into the systemic circulation, effectively trapping it within the excretory pathways.

Suitability for Transporter-Mediated Efflux: The anionic nature of the glucuronide conjugate at physiological pH makes it a suitable substrate for various ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2), which are highly expressed in the liver and are responsible for biliary excretion of conjugated metabolites.

By transforming a less polar metabolite into a highly water-soluble conjugate, glucuronidation ensures its efficient and unidirectional elimination from the body, thereby preventing its accumulation and potential toxicity.

Potential for Enterohepatic Recirculation

Enterohepatic recirculation is a physiological process where compounds, particularly drug metabolites, that are excreted into the bile and delivered to the small intestine are subsequently reabsorbed back into the systemic circulation. This process typically involves the enzymatic cleavage of the conjugated moiety (e.g., glucuronic acid) by intestinal microflora, releasing the parent compound or its less polar metabolite, which can then be reabsorbed.

Analytical Methodologies for Ivacaftor Carboxylic Acid O Glucuronide

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are indispensable for separating the components of a complex mixture, a necessary step before identification and quantification.

Liquid Chromatography (LC)

Liquid chromatography is a fundamental separation technique used in the analysis of ivacaftor (B1684365) and its metabolites. nih.govnih.gov This method involves a liquid mobile phase that carries the sample through a solid stationary phase, separating the components based on their differential interactions with both phases. For compounds like ivacaftor and its metabolites, reversed-phase chromatography is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.gov The separation is influenced by factors such as the composition of the mobile phase, its pH, and the flow rate. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional LC that utilizes smaller stationary phase particles (typically less than 2 μm). This results in higher resolution, improved sensitivity, and significantly faster analysis times. UPLC systems operate at higher pressures than conventional HPLC systems. This technique has been successfully applied to the analysis of ivacaftor and its degradation products, demonstrating its capability to resolve closely related compounds. researchgate.net A UPLC-based method would be highly suitable for the separation of Ivacaftor Carboxylic Acid O-Glucuronide from other metabolites and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of pharmaceuticals. nih.govlgcstandards.com Several HPLC methods have been developed for the quantification of ivacaftor and its major metabolites in various biological matrices. nih.govpharmaceuticaljournal.net These methods typically employ C18 columns and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ijpbs.comnih.gov The separation is optimized by adjusting the gradient or isocratic elution conditions.

Table 1: Representative HPLC Conditions for Ivacaftor Analysis

| Parameter | Condition |

| Column | C8 or C18 |

| Mobile Phase | Acetonitrile and water with formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV or Mass Spectrometry |

This table presents a generalized summary of typical conditions and is not specific to this compound.

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both the structural elucidation of unknown compounds and the sensitive quantification of known substances.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. nih.gov This technique involves multiple stages of mass analysis. In the first stage, the precursor ion (in this case, the ion corresponding to this compound) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. LC-MS/MS methods have been developed for the simultaneous quantification of ivacaftor and its primary metabolites, hydroxymethyl ivacaftor and ivacaftor carboxylic acid. nih.gov A similar approach would be directly applicable to the O-glucuronide conjugate.

Table 2: Conceptual MS/MS Transitions for Ivacaftor and its Carboxylic Acid Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ivacaftor | 393.2 | 188.1 |

| Ivacaftor Carboxylic Acid | 423.2 | 379.2 |

Note: These are examples for the parent drug and its carboxylic acid metabolite. Specific transitions for the O-glucuronide would need to be determined experimentally.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for the identification and structural elucidation of unknown metabolites and degradation products. researchgate.net ESI-QTOF-MS has been utilized to characterize the degradation products of ivacaftor. researchgate.net For the structural confirmation of this compound, ESI-QTOF-MS would be the method of choice, as it can provide unambiguous identification by comparing the measured accurate mass to the theoretical mass of the compound.

Multiple Reaction Monitoring (MRM/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity nih.gov. Multiple Reaction Monitoring (MRM) is a specific scan mode in tandem mass spectrometry that provides excellent specificity and sensitivity for quantitative analysis nih.govresearchgate.net. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is often unique to the analyte of interest.

For the analysis of Ivacaftor Carboxylic Acid (M6), specific MRM transitions have been established. These transitions are crucial for the selective detection and quantification of the metabolite in complex biological samples like plasma.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Ivacaftor Carboxylic Acid (M6) | 422.47 | 423 | researchgate.net |

| Ivacaftor Carboxylic Acid (M6) | 423.1 | 367.0 | nih.gov |

| Ivacaftor | 393.1 | 337.0 | nih.gov |

| Hydroxymethyl-Ivacaftor (M1) | 408.5 | 353.0 | nih.gov |

The selection of optimal MRM transitions is a critical step in method development, often involving direct infusion of the analyte standard into the mass spectrometer to determine the most stable and intense precursor and product ions.

Method Development and Validation Principles for Metabolite Quantification

The development and validation of bioanalytical methods are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of the data. The validation process demonstrates that the analytical method is suitable for its intended purpose nih.gov.

Specificity and Selectivity

Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs nih.govnih.gov. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the specificity of the MRM transition nih.gov.

To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure that no significant interferences are observed at the retention time of the analyte and its internal standard (IS) nih.gov. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS nih.govnih.gov.

Sensitivity and Linearity

The sensitivity of a bioanalytical method is determined by the LLOQ, which is the lowest concentration of the analyte in a sample that can be quantified with acceptable accuracy and precision nih.gov. For Ivacaftor Carboxylic Acid (M6), a LLOQ of 1.78 x 10⁻³ µg/mL has been reported in human plasma nih.gov.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response (peak area ratio of analyte to IS) against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.01 to 10 µg/mL | researchgate.netnih.gov |

| Correlation Coefficient (R²) | >0.9898 | researchgate.netnih.gov |

| Lower Limit of Detection (LOD) | 5.86 x 10⁻⁴ µg/mL | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 1.78 x 10⁻³ µg/mL | nih.gov |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements nih.gov. Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates.

According to regulatory guidelines, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ) nih.gov. For Ivacaftor Carboxylic Acid (M6), within-run and between-run accuracy have been reported to be between 95.8% and 112.9% for concentrations above the LLOQ, with precision (CV) values below 6.7% nih.govnih.gov.

Utilization of Reference Standards for this compound

The availability of pure and well-characterized reference standards is a prerequisite for the development and validation of quantitative bioanalytical methods nih.gov. For this compound, certified reference materials are commercially available, which is essential for accurate quantification lgcstandards.com.

Application in Quality Control (QC) and Analytical Method Validation (AMV)

Reference standards are used to prepare calibration standards and QC samples, which are the cornerstones of analytical method validation and routine sample analysis nih.gov.

Calibration Standards: A series of solutions with known concentrations of the reference standard are prepared to construct the calibration curve, which is used to determine the concentration of the analyte in unknown samples.

Quality Control Samples: QC samples are prepared by spiking a known amount of the reference standard into a blank biological matrix. These samples are analyzed alongside the study samples to monitor the performance of the method and to ensure the accuracy and precision of the results nih.gov.

The use of a stable, isotopically labeled internal standard is also a common practice in LC-MS/MS methods to compensate for variability in sample processing and instrument response. While a specific deuterated standard for this compound is not mentioned in the provided literature, the use of such standards for related compounds like Ivacaftor-d9 is a standard approach nih.gov.

Chemical Reactivity and Potential Interactions of Acyl Glucuronides

Chemical Nature of Acyl Glucuronides and Their Electrophilic Character

Acyl glucuronides are ester-linked conjugates formed during phase II metabolism of xenobiotics containing a carboxylic acid group. nih.govgrantome.com This biotransformation process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the drug molecule, which generally increases its water solubility and facilitates its excretion. nih.gov

A defining characteristic of acyl glucuronides is their electrophilic nature. The anomeric carbon of the glucuronic acid moiety is part of an ester linkage, making it susceptible to nucleophilic attack. grantome.com This inherent reactivity is central to the subsequent chemical transformations and interactions that acyl glucuronides can undergo. The electrophilicity can lead to spontaneous, non-enzymatic reactions under physiological conditions, which has raised considerations about their potential role in idiosyncratic drug reactions. nih.govhyphadiscovery.com While this reactivity is a well-documented trait of the acyl glucuronide class, the specific electrophilic character of Ivacaftor (B1684365) Carboxylic Acid O-Glucuronide has not been detailed in the available scientific literature.

Intramolecular Rearrangement (Acyl Migration Isomerization)

A significant chemical reaction of 1-O-acyl-β-D-glucuronides is intramolecular rearrangement, also known as acyl migration or isomerization. nih.govgrantome.com In this non-enzymatic process, the acyl group (the drug moiety) migrates from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, and C-4 hydroxyl groups. nih.govescholarship.org This process is pH-dependent and results in the formation of a complex mixture of positional isomers (2-O, 3-O, and 4-O-acyl esters). nih.gov

The migration is believed to proceed through an orthoester intermediate. escholarship.org The initial 1-O-acyl-β-D-glucuronide is the direct product of metabolism, but once acyl migration occurs, the resulting isomers are generally not substrates for β-glucuronidase, an enzyme that would typically hydrolyze the conjugate back to the parent aglycone. nih.gov The rate of acyl migration is a key indicator of an acyl glucuronide's chemical reactivity and potential for further interactions. acs.orgnih.gov For many carboxylic acid-containing drugs, this intramolecular rearrangement is a predominant pathway of degradation under physiological conditions. nih.gov

Table 1: General Characteristics of Acyl Migration in Acyl Glucuronides

| Feature | Description |

| Reaction Type | Intramolecular, non-enzymatic transesterification. |

| Initial Product | 1-O-acyl-β-D-glucuronide (metabolically formed). |

| Resulting Products | A mixture of 2-O, 3-O, and 4-O positional isomers. |

| pH Dependence | The rate of migration is influenced by pH. |

| Enzymatic Reversibility | Isomers are typically not substrates for β-glucuronidase. |

| Significance | A primary indicator of the chemical reactivity of the acyl glucuronide. acs.orgnih.gov |

This table presents generalized information for the class of acyl glucuronides. Specific data for Ivacaftor Carboxylic Acid O-Glucuronide is not available in the reviewed literature.

Hydrolytic Stability and Pathways of Degradation

In addition to acyl migration, acyl glucuronides can undergo hydrolysis, breaking the ester linkage to release the original carboxylic acid-containing drug or metabolite and glucuronic acid. nih.govgrantome.com This degradation can occur both enzymatically, mediated by esterases or β-glucuronidases (for the 1-O isomer), and non-enzymatically. nih.govcovachem.com

Intermolecular Reactions with Biomolecules

The electrophilic nature of acyl glucuronides and their isomeric rearrangement products allows them to react with nucleophilic sites on biological macromolecules, such as proteins. grantome.comnih.govnih.gov

Acyl glucuronides can form covalent adducts with proteins through two primary proposed mechanisms:

Transacylation (Nucleophilic Displacement): The acyl glucuronide directly acylates nucleophilic residues on a protein, such as lysine, cysteine, or histidine, leading to the formation of a stable amide or ester bond. grantome.com

Glycation: Following acyl migration, the rearranged isomers can potentially undergo reactions leading to the formation of adducts through a more complex glycation process. hyphadiscovery.com

The formation of these protein adducts is a significant area of study in drug safety, as it has been hypothesized to be a potential mechanism for initiating immune-mediated adverse drug reactions. grantome.comnih.gov The covalent modification of a protein can render it immunogenic, leading to the production of antibodies and a subsequent hypersensitivity reaction. nih.gov While the formation of protein adducts has been demonstrated for several drugs that form acyl glucuronides, there is no specific evidence of this occurring with this compound in the available literature. mdpi.com

Table 2: Potential Nucleophilic Targets for Acyl Glucuronide Adduct Formation

| Biomolecule | Nucleophilic Residue/Group | Potential Consequence |

| Proteins | Lysine (ε-amino group) | Formation of stable amide bonds. |

| Cysteine (thiol group) | Formation of thioester bonds. | |

| Histidine (imidazole ring) | Covalent modification. | |

| Glutathione (B108866) | Thiol group | Formation of thioester conjugates. |

This table outlines general principles of acyl glucuronide reactivity. The specific reactions of this compound have not been documented.

The inherent reactivity of acyl glucuronides presents challenges for in vitro and in vivo metabolism studies. Their instability can lead to the formation of multiple isomers and hydrolysis products, complicating analytical characterization. Furthermore, the potential for covalent binding to proteins can impact the interpretation of pharmacokinetic and safety data. A thorough understanding of an acyl glucuronide's reactivity is therefore crucial for a complete picture of a drug's metabolic profile and safety assessment. nih.gov

Interactions with Drug-Metabolizing Enzymes and Transporters

Glucuronide conjugates, including acyl glucuronides, are substrates for various transporter proteins that play a key role in their disposition. nih.govfrontiersin.org These transporters are responsible for the movement of the conjugates into and out of cells, facilitating their elimination from the body via bile and urine. nih.gov

Key transporter families involved in the disposition of glucuronide conjugates include:

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): These are uptake transporters located on the sinusoidal membrane of hepatocytes and the basolateral membrane of renal proximal tubule cells, mediating the uptake of conjugates from the blood into these organs. nih.govfrontiersin.org

Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP): These are efflux transporters located on the canalicular membrane of hepatocytes and the apical membrane of renal and intestinal cells, responsible for pumping the conjugates into the bile, urine, and intestinal lumen. nih.govfrontiersin.org

The interaction of acyl glucuronides with these transporters is a critical determinant of their systemic exposure and residence time in the body. nih.gov Furthermore, some acyl glucuronides have been shown to be inhibitors of drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP2C8), which can lead to clinically relevant drug-drug interactions. hyphadiscovery.com While these are general mechanisms for the class of acyl glucuronides, specific studies detailing the interaction of this compound with particular transporters or enzymes are not available in the reviewed scientific literature.

Potential as Inhibitors or Inducers (General Glucuronide Interactions)

Acyl glucuronides have been identified as significant perpetrators of drug-drug interactions (DDIs) through the inhibition of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.govnih.gov Unlike many parent drug molecules, certain acyl glucuronide metabolites can act as potent, mechanism-based inhibitors of specific CYP isozymes. nih.govnih.gov This type of inhibition is time-dependent and often irreversible, leading to a sustained decrease in enzyme activity and clinically significant interactions. nih.gov

A prominent example is the inhibition of CYP2C8. The acyl glucuronide metabolites of both gemfibrozil (B1671426) and clopidogrel (B1663587) are well-characterized, potent, mechanism-based inactivators of CYP2C8. nih.govnih.gov Gemfibrozil acyl glucuronide is formed by UGT2B7 and subsequently metabolized by CYP2C8 into an intermediate that forms a covalent bond with the enzyme, leading to its inactivation. nih.gov Similarly, clopidogrel acyl glucuronide causes time-dependent inactivation of CYP2C8, which is responsible for significant DDIs with CYP2C8 substrate drugs like repaglinide (B1680517) and cerivastatin. nih.govmdpi.comnih.gov The inactivation of CYP2C8 by clopidogrel's acyl glucuronide metabolite is reported to be so potent that it can lead to a 60-85% inhibition of the enzyme's activity during daily treatment. nih.govresearchgate.net

The table below summarizes the inhibitory parameters for these exemplary acyl glucuronides on CYP2C8.

| Acyl Glucuronide | Target Enzyme | Inhibition Type | Ki (μM) | kinact (min-1) | Reference |

|---|---|---|---|---|---|

| Gemfibrozil Acyl Glucuronide | CYP2C8 | Mechanism-Based | Data Not Uniformly Reported | Data Not Uniformly Reported | nih.gov |

| Clopidogrel Acyl Glucuronide | CYP2C8 | Mechanism-Based | 9.9 | 0.047 | nih.govmdpi.com |

While enzyme inhibition by acyl glucuronides is well-documented, their role as enzyme inducers is less common and not a primary concern associated with this class of metabolites. rsc.org The focus remains on their potential to cause significant DDIs through potent, often irreversible, enzyme inhibition. rsc.org

Role in Transport Mechanisms

The disposition of acyl glucuronides, including their distribution and elimination, is heavily reliant on membrane transport proteins due to their increased polarity and molecular weight compared to the parent drug. nih.gov These metabolites generally have limited passive permeability across cell membranes and require carrier-mediated transport. nih.gov This transport is facilitated by a range of uptake and efflux transporters located in key organs such as the liver, kidneys, and intestine. nih.gov

Hepatic and renal transporters play a crucial role in the clearance of acyl glucuronides from the systemic circulation. Uptake into hepatocytes is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3. nih.govfrontiersin.org In the kidneys, Organic Anion Transporters (OATs), including OAT1 and OAT3, are responsible for their uptake into renal proximal tubule cells. nih.govresearchgate.net

The table below lists key transporters involved in the disposition of various acyl glucuronides.

| Transporter Family | Specific Transporter | Function | Location | Example Acyl Glucuronide Substrates | Reference |

|---|---|---|---|---|---|

| Solute Carrier (SLC) - Uptake | OATP1B1, OATP1B3 | Hepatic Uptake | Liver (Hepatocytes) | Telmisartan-AG, Gemfibrozil-AG | frontiersin.org |

| OAT1, OAT3 | Renal Uptake | Kidney (Proximal Tubules) | Morinidazole N+-glucuronides (OAT3) | researchgate.net | |

| OATP2B1 | Hepatic/Intestinal Uptake | Liver, Intestine | Diclofenac-AG, Gemfibrozil-AG | frontiersin.org | |

| ATP-Binding Cassette (ABC) - Efflux | MRP2, MRP3 | Biliary/Basolateral Efflux | Liver, Intestine, Kidney | Ezetimibe-G, Sorafenib-G, Telmisartan-AG | frontiersin.org |

| BCRP (ABCG2) | Biliary/Intestinal Efflux | Liver, Intestine, Brain | Diclofenac-AG, Raloxifene-Gs, Telmisartan-AG | frontiersin.org |

Research Methodologies and Models in Metabolite Studies

In Vitro Metabolic Studies

In vitro, or "in glass," studies are fundamental to elucidating the metabolic pathways of a drug in a controlled laboratory setting. These experiments utilize subcellular fractions, isolated cells, and specific enzymes to identify and characterize metabolites and the enzymes responsible for their formation.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. hyphadiscovery.comnih.gov They are a standard tool for investigating phase I and phase II metabolism. nih.gov Studies using human liver microsomes have been instrumental in demonstrating that Ivacaftor (B1684365) is primarily metabolized by CYP3A enzymes. drugbank.comnih.govwikipedia.org These in vitro systems have identified two major metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate). nih.govwikipedia.orgclinpgx.org

Hepatocytes, the primary cells of the liver, offer a more complete model as they contain a full complement of metabolic enzymes and cofactors, reflecting the in vivo environment more closely. researchgate.netsemanticscholar.org Incubations of Ivacaftor with hepatocytes from humans and preclinical species like rats and mice allow for the characterization of a broader range of metabolites formed through various pathways. nih.gov These studies provide valuable data on the rates of metabolism and can help predict in vivo metabolic clearance. nih.govnih.gov

Table 1: Comparison of In Vitro Liver Models for Metabolite Studies

| Model | Advantages | Disadvantages | Relevance to Ivacaftor Carboxylic Acid O-Glucuronide |

|---|---|---|---|

| Liver Microsomes | High concentration of key metabolizing enzymes (CYPs, UGTs); cost-effective; high throughput. | Lacks intact cellular structures and certain enzymatic pathways. | Useful for identifying the formation of the precursor, Ivacaftor Carboxylic Acid (M6), and subsequent glucuronidation. |

| Hepatocytes | Intact cellular system with a full range of metabolic enzymes and cofactors; provides a more physiologically relevant environment. researchgate.net | More expensive and lower throughput than microsomes. | Allows for the study of the complete metabolic cascade, including the formation of Ivacaftor Carboxylic Acid and its conjugation to this compound. nih.gov |

To pinpoint the specific enzymes responsible for a particular metabolic reaction, recombinant enzymes are employed. These are individual human UGT enzymes produced in cell lines, allowing for the study of their specific substrate activities. nih.gov Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of compounds, facilitating their excretion. hyphadiscovery.comnih.gov For carboxylic acid-containing compounds, several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the formation of acyl glucuronides. nih.govnih.gov By incubating Ivacaftor Carboxylic Acid with a panel of recombinant UGT enzymes, researchers can identify the specific UGT isoform(s) responsible for the formation of this compound.

Understanding the ability of metabolites to cross cell membranes is crucial for predicting their distribution and potential for accumulation in tissues. Cell-based permeability assays, such as those using Caco-2 cells, are widely used to model the human intestinal epithelium. nih.govnih.gov Caco-2 cells form a polarized monolayer with tight junctions, mimicking the barrier function of the intestine. nih.gov These assays can determine the apparent permeability coefficient (Papp) of a compound, providing an indication of its absorption and transport characteristics. scispace.com Such studies on this compound would help to understand its potential for intestinal absorption or efflux.

Preclinical Animal Models in Metabolite Research

While in vitro studies provide valuable mechanistic information, preclinical animal models are essential for understanding the disposition of a drug and its metabolites in a whole-organism setting.

In vivo studies in rodents are a cornerstone of preclinical drug metabolism research. Following administration of Ivacaftor to rats or mice, biological samples such as plasma, urine, and feces are collected over time to identify and quantify the parent drug and its metabolites. nih.gov These studies have been critical in confirming the metabolic pathways of Ivacaftor observed in vitro and in understanding the routes and rates of elimination of its metabolites, including those that are glucuronidated. nih.gov For instance, a study in rats demonstrated that Ivacaftor is absorbed slowly and has a moderate oral bioavailability. nih.gov Another study utilized a rat model expressing a humanized G551D-CFTR to demonstrate the in vivo efficacy of Ivacaftor. nih.gov

Significant differences in drug metabolism can exist between species. researchgate.net Therefore, comparing the metabolic profiles of Ivacaftor in different preclinical species (e.g., rodents, dogs) and comparing them to human data is crucial for selecting the most appropriate animal model for toxicology studies. researchgate.nethyphadiscovery.com These comparative studies help to identify if the metabolites formed in animals are the same as those in humans and if their relative proportions are similar. Such information is vital for ensuring the relevance of preclinical safety data to human risk assessment.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Other Names |

|---|---|

| Ivacaftor | VX-770 |

| Ivacaftor Carboxylic Acid | M6, ivacaftor-carboxylate |

| This compound | - |

| Hydroxymethyl-ivacaftor | M1 |

| Lumacaftor | - |

| Tezacaftor | - |

| Elexacaftor | - |

| Clofibric Acid | - |

| Benoxaprofen | - |

| Bezafibrate | - |

| Probenecid | - |

| Borneol | - |

| Aminoguanidine | - |

Computational and In Silico Approaches for Metabolite Prediction

The prediction of metabolic fate is a critical component of drug development, aiming to identify potential metabolites of a parent compound. Computational, or in silico, approaches have emerged as valuable tools in this predictive process, offering insights into metabolic pathways and the potential bioactivity of metabolites before they are synthesized or isolated. In the context of "this compound," a putative phase II metabolite of ivacaftor, these computational models can provide a theoretical framework for its formation and potential interactions within biological systems.

Ivacaftor undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6). wikipedia.orgclinpgx.orgnih.gov The M6 metabolite, also referred to as ivacaftor carboxylic acid, is considered pharmacologically inactive, with a potency less than one-fiftieth of the parent drug. wikipedia.org While direct observational studies on the glucuronidation of this specific carboxylic acid metabolite are not extensively detailed in publicly available literature, the principles of drug metabolism suggest that as a carboxylic acid-containing molecule, it is a potential substrate for phase II conjugation reactions, such as glucuronidation. One minor metabolite, an M8-glucuronide, has been detected in human urine, suggesting that glucuronidation is a relevant pathway for ivacaftor metabolites. tga.gov.au

Molecular Docking and Bioactivity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmacology, it is frequently used to predict the interaction between a small molecule ligand, such as a drug metabolite, and a protein receptor. This can provide insights into the potential bioactivity or inhibitory effects of the metabolite.

The bioactivity of glucuronide metabolites is often significantly different from that of the parent compound. Glucuronidation generally increases the water solubility of a compound, facilitating its excretion and often leading to detoxification. However, in some cases, glucuronide conjugates can retain or even gain pharmacological or toxicological activity. Predictive models, combining docking data with other computational tools like quantitative structure-activity relationship (QSAR) models, can be used to forecast the potential for such activity. These models are built on datasets of known compounds and their activities, allowing for the prediction of properties for new or unstudied molecules.

While molecular docking has been utilized to understand the interaction of the parent drug, ivacaftor, with its target, the CFTR protein, and with drug-metabolizing enzymes, the application of these techniques to its phase II metabolites is a more specialized area of investigation. nih.gov The prediction of whether this compound would have any significant biological activity would depend on such in silico analyses, pending confirmation by in vitro testing.

Metabolic Pathway Prediction Tools

A variety of computational tools are available to predict the metabolic pathways of drug candidates. These tools utilize different approaches, including rule-based systems, machine learning models, and quantum mechanical simulations, to predict the sites of metabolism on a molecule and the likely resulting metabolites.

For Ivacaftor Carboxylic Acid, these tools could predict its susceptibility to phase II metabolism. The presence of the carboxylic acid group makes it a prime candidate for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Metabolic pathway prediction software would likely identify the carboxylic acid moiety as a site for UGT-mediated conjugation.

These prediction tools are becoming increasingly sophisticated, incorporating information about the substrate specificity of different UGT isoforms. nih.gov By analyzing the chemical structure of Ivacaftor Carboxylic Acid, these programs can predict which specific UGT enzymes are most likely to be involved in the formation of its O-glucuronide. This can be valuable information, as genetic variations in UGT enzymes can lead to inter-individual differences in drug metabolism.

While the major metabolic pathways for ivacaftor leading to the M1 and M6 metabolites are well-established to be mediated by CYP3A enzymes, the subsequent phase II metabolism is less characterized. clinpgx.org The use of in silico metabolic pathway prediction tools would be a logical first step in a research setting to hypothesize the formation of this compound and to guide further in vitro and in vivo studies to confirm its presence and functional relevance.

Interactive Data Table: Key Compounds

| Compound Name | Abbreviation | Role |

| Ivacaftor | IVA | Parent Drug |

| Hydroxymethyl-ivacaftor | M1 | Active Metabolite |

| Ivacaftor-carboxylate | M6 | Inactive Metabolite |

| This compound | Putative Phase II Metabolite |

Future Research Directions for Ivacaftor Carboxylic Acid O Glucuronide

Deeper Elucidation of UGT Isoform Specificity in its Formation

The conjugation of carboxylic acids with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov However, the specific UGT isoforms responsible for the formation of Ivacaftor (B1684365) Carboxylic Acid O-Glucuronide from its precursor, Ivacaftor Carboxylic Acid, have not been identified. Research has shown that several human UGTs, including UGT1A3, UGT1A9, and UGT2B7, are primarily responsible for the glucuronidation of xenobiotics containing a carboxylic acid group. nih.govpharmgkb.org UGT2B7, in particular, often exhibits high efficiency for this class of compounds. nih.gov

Future research must focus on identifying the specific UGT enzyme(s) involved in this biotransformation. This can be achieved through in vitro reaction phenotyping studies using a panel of recombinant human UGT isoforms. nih.gov By incubating Ivacaftor Carboxylic Acid with individual UGT enzymes, the relative contribution of each isoform to the formation of the acyl glucuronide can be determined. Pinpointing the specific UGTs is crucial for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these particular isoforms could alter the metabolic profile of ivacaftor. Furthermore, known genetic polymorphisms in UGT genes can lead to significant inter-individual variability in drug metabolism, and identifying the relevant isoforms is the first step toward understanding how such variability might impact the disposition of this metabolite. nih.govresearchgate.net

| UGT Isoform | Common Substrate Class | Typical Cellular Location |

| UGT1A3 | Carboxylic acids, phenols | Liver, gastrointestinal tract |

| UGT1A9 | Carboxylic acids, phenols, amines | Liver, kidney |

| UGT2B7 | Carboxylic acids, opioids, steroids | Liver, kidney, gastrointestinal tract |

Advanced Analytical Techniques for Trace-Level Quantification and Isomer Differentiation

A significant analytical challenge associated with acyl glucuronides is their inherent chemical instability. tandfonline.com Under physiological conditions, the acyl group can migrate from its initial, enzymatically formed 1-β-O position to the 2-, 3-, and 4-hydroxyl positions of the glucuronic acid ring. tandfonline.comcurrentseparations.com This process, known as intramolecular acyl migration, results in the formation of multiple positional isomers. These isomers possess the same molecular weight and often produce similar fragmentation patterns in tandem mass spectrometry (MS/MS), making their individual quantification and differentiation exceptionally difficult. currentseparations.comnih.govsci-hub.se

Future research should prioritize the development of advanced, high-sensitivity analytical methods capable of separating and quantifying these potential isomers of Ivacaftor Carboxylic Acid O-Glucuronide at trace levels. This will likely require sophisticated liquid chromatography (LC) methods with optimized gradient elution profiles to achieve chromatographic separation. currentseparations.com Beyond conventional LC-MS/MS, novel mass spectrometry techniques could be explored. One promising approach involves gas-phase ion-molecule reactions, where specific reagents are introduced into the mass spectrometer to react with the metabolite ions, leading to the formation of diagnostic product ions that are unique to each isomer's structure. nih.govsci-hub.se Additionally, chemical derivatization strategies that selectively target the acyl glucuronide linkage could be developed to aid in its unambiguous identification in complex biological matrices. researchgate.netresearchgate.net

Mechanistic Studies on Acyl Glucuronide Reactivity and Stability in Biological Systems

Unlike many phase II metabolites that are considered inert and ready for excretion, acyl glucuronides are electrophilic and chemically reactive. rsc.orgarkat-usa.org This reactivity can lead to two primary non-enzymatic reactions in biological systems: hydrolysis, which cleaves the molecule back to the parent carboxylic acid (Ivacaftor Carboxylic Acid), and intramolecular acyl migration, as discussed previously. tandfonline.comtandfonline.com A more significant concern is the potential for these reactive metabolites to covalently bind to nucleophilic sites on endogenous macromolecules, such as proteins. rsc.org This formation of drug-protein adducts has been implicated as a potential mechanism for idiosyncratic drug toxicities associated with some carboxylic acid-containing drugs. nih.gov

Therefore, dedicated mechanistic studies are needed to characterize the reactivity and stability of this compound. Future in vitro investigations should precisely measure its degradation half-life under physiological conditions (pH 7.4, 37°C) to quantify its stability. tandfonline.com Furthermore, studies should be designed to assess its potential for covalent binding. This can be accomplished by incubating the glucuronide with human serum albumin or other model proteins and using mass spectrometry to detect and identify any resulting adducts. Trapping studies with nucleophiles like glutathione (B108866) can also provide insight into the formation of reactive intermediates. nih.gov The data from these studies would provide a robust assessment of the biochemical reactivity of this metabolite.

Comparative Metabolic Profiling in Diverse Biological Matrices (Excluding Human Clinical Samples)

The selection of appropriate animal species for nonclinical toxicology studies is a critical step in drug development. news-medical.net A key principle is to ensure that the chosen species have a metabolic profile that is qualitatively and quantitatively similar to that of humans, which ensures the relevance of safety findings. researchgate.net Discrepancies in metabolic pathways between preclinical species and humans can lead to misleading toxicology results.

To this end, future research should involve a comprehensive comparative metabolic profiling of ivacaftor, with a specific focus on the formation and fate of this compound. These studies should be conducted in various preclinical species commonly used in toxicology testing, such as rats, dogs, and non-human primates. The investigation should utilize a range of in vitro systems, including liver microsomes and hepatocytes from these different species, to compare the rate and extent of glucuronide formation. news-medical.net These in vitro results should be complemented by in vivo studies that analyze biological matrices such as plasma, bile, and urine from animals administered ivacaftor. This cross-species comparison will establish whether the preclinical models are exposed to comparable levels of the acyl glucuronide metabolite, thereby validating their use in safety assessments.

Development of Novel Research Tools and Standards for Complex Glucuronide Metabolites

A fundamental requirement for the detailed study of any drug metabolite is the availability of a pure, well-characterized analytical standard. arkat-usa.orgnih.gov The absence of such a reference standard for this compound significantly hampers research efforts, making accurate quantification and definitive structural confirmation challenging.

A critical future direction is the development of robust and scalable methods for the synthesis of an authentic Ivacaftor Carboxylic Acid 1-β-O-Glucuronide standard. While chemical synthesis of acyl glucuronides can be complex and yield-limited, modern synthetic methods offer potential pathways. arkat-usa.orgresearchgate.net Alternatively, biosynthetic approaches represent a powerful option. These methods can involve large-scale incubations with microbial systems known to express UGT enzymes or the use of purified recombinant UGTs to generate the metabolite, which can then be isolated and purified. hyphadiscovery.comhyphadiscovery.com Beyond the metabolite itself, the development of other specialized research tools, such as polyclonal or monoclonal antibodies raised against the glucuronide, would enable the development of highly sensitive immunoassays. Such tools would be invaluable for quantifying the metabolite in biological samples and for detecting any potential protein adducts that may form in vivo.

Q & A

Basic Research Questions

Q. How is Ivacaftor Carboxylic Acid O-Glucuronide structurally characterized, and what analytical techniques are critical for its identification?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm the O-glucuronide linkage (β-anomeric proton at δ 5.3–5.6 ppm) and mass spectrometry (LC-MS/MS) to identify the molecular ion ([M-H]⁻) and fragmentation patterns (e.g., loss of glucuronic acid: Δm/z 176). Chromatographic separation (HPLC or UPLC) with polar stationary phases (C18 or HILIC) optimizes resolution of polar metabolites .

- Key Evidence : O-glucuronides exhibit diagnostic fragmentation in LC-MS, including neutral loss of 176 Da and characteristic β-hydroxy acid moieties .

Q. What metabolic pathways lead to the formation of this compound?

- Methodology : Use in vitro hepatocyte or microsomal assays to study phase II metabolism. Quantify UDP-glucuronosyltransferase (UGT) activity via incubation with cofactors (UDPGA) and inhibitors (e.g., β-glucuronidase). Track time-dependent conjugation via LC-MS .

- Key Evidence : Carboxylic acids are preferential substrates for UGT1A3 and UGT2B7 isoforms, forming stable O-glucuronides resistant to hydrolysis .

Advanced Research Questions

Q. How do researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this metabolite?

- Methodology : Perform interspecies comparisons (e.g., human vs. rodent hepatocytes) to assess UGT isoform specificity. Use physiologically based pharmacokinetic (PBPK) modeling to account for enterohepatic recirculation and tissue distribution .

- Data Contradiction : Species-specific differences in UGT expression (e.g., higher UGT1A3 activity in humans vs. rodents) may explain variability in glucuronidation rates .

Q. What experimental designs optimize the detection of isomeric O-glucuronides in complex biological matrices?

- Methodology : Employ chiral chromatography or ion mobility spectrometry (IMS) to separate positional isomers (e.g., 3-O vs. 4-O-glucuronides). Use deuterated internal standards to correct for matrix effects in quantitative LC-MS workflows .

- Key Evidence : Isomeric O-glucuronides of phenolic acids show distinct retention times on HILIC columns and unique collision-induced dissociation (CID) patterns .

Q. How do researchers validate the biological activity of this compound compared to its parent compound?

- Methodology : Use in vitro assays (e.g., CFTR chloride channel activation) to compare potency. Assess stability in plasma and buffer (pH 7.4) to determine hydrolysis rates. Monitor receptor binding via surface plasmon resonance (SPR) .

- Key Evidence : O-glucuronides of β-hydroxy acids often retain partial activity (e.g., vildagliptin O-glucuronide maintains DPP-4 inhibition at nM IC₅₀) but may exhibit reduced membrane permeability .

Methodological Challenges

Q. What strategies mitigate artifactual O-glucuronide formation during sample preparation?

- Methodology : Pre-treat biological samples (plasma/urine) with β-glucuronidase inhibitors (e.g., saccharolactone) and cold acetonitrile to quench enzymatic activity. Avoid freeze-thaw cycles, which can degrade labile conjugates .

- Key Evidence : Vorinostat O-glucuronide degrades by ~15% after three freeze-thaw cycles, highlighting the need for stabilized storage conditions .

Q. How are computational tools used to predict O-glucuronidation sites on Ivacaftor’s carboxylic acid moiety?

- Methodology : Apply docking simulations (e.g., AutoDock Vina) to model UGT binding pockets. Validate predictions with site-directed mutagenesis of UGT isoforms .

- Key Evidence : Carboxylic acid glucuronidation is favored at sterically accessible sites with low pKa (e.g., aromatic acids vs. aliphatic acids) .

Comparative and Translational Research

Q. What are the implications of interspecies differences in O-glucuronide clearance for preclinical-to-clinical translation?

- Methodology : Use knockout rodent models (e.g., UGT1A3⁻/⁻) to assess human-relevant metabolism. Cross-reference humanized liver chimeric mouse data with clinical pharmacokinetic studies .

- Key Evidence : Halauxifen-methyl O-glucuronide shows concordant metabolic profiles in rats and bluegill sunfish, supporting cross-species extrapolation for environmental toxicity studies .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.